

The Selective Nav1.7 Inhibitor PF-05089771 Tosylate: A Technical Overview

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Compound of Interest

Compound Name: PF 05089771 tosylate

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Abstract

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.^{[1][2]} This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes. PF-05089771 emerged from a drug discovery program aimed at developing selective Nav1.7 inhibitors for the treatment of various pain states. This technical guide provides an in-depth overview of the core pharmacology of PF-05089771, including its target protein, mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization.

Target Protein: The Voltage-Gated Sodium Channel Nav1.7

The primary molecular target of PF-05089771 is the alpha subunit of the voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene. Nav1.7 is a member of the family of nine voltage-gated sodium channels (Nav1.1-Nav1.9) that are responsible for the initiation and propagation of action potentials in excitable cells.

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. It plays a crucial role in setting the threshold for action potential firing and amplifying subthreshold stimuli, effectively acting as a "gatekeeper" for pain signaling. Due to its critical role in nociception, Nav1.7 has been a major focus of analgesic drug development. While PF-05089771 is highly selective for Nav1.7, it has been shown to also inhibit the Nav1.8 channel at higher concentrations.[1][3]

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning its binding affinity for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). It exhibits a strong preference for the inactivated state of the channel.[4] This state-dependent inhibition is a key feature of its mechanism, as it allows for preferential targeting of rapidly firing neurons, such as those involved in pain signaling, while having less effect on neurons firing at lower frequencies.

The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV (DIV) of the Nav1.7 alpha subunit.[2][4] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials.

Quantitative Pharmacological Data

The inhibitory potency of PF-05089771 has been extensively characterized using whole-cell patch-clamp electrophysiology. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of PF-05089771 against human Nav1.7 and other Nav channel subtypes, as well as its potency across different species.

Human Nav Channel Subtype	IC50 (nM)	Selectivity vs. hNav1.7
hNav1.7	11	-
hNav1.1	850	~77-fold
hNav1.2	110	10-fold
hNav1.3	11,000	~1000-fold
hNav1.4	10,000	~909-fold
hNav1.5	25,000	~2273-fold
hNav1.6	160	~15-fold
hNav1.8	>10,000	>909-fold

Species	Nav1.7 IC50 (nM)
Human (hNav1.7)	11
Mouse (mNav1.7)	8
Rat (rNav1.7)	171
Dog (dNav1.7)	13
Cynomolgus Monkey (cNav1.7)	12

Experimental Protocols

The primary method for characterizing the inhibitory activity of PF-05089771 on Nav1.7 is whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on commonly used protocols for this type of analysis.

Cell Culture and Preparation

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Preparation for Electrophysiology: On the day of recording, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

Electrophysiological Recordings

- Technique: Whole-cell patch-clamp using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.
- Drug Preparation: PF-05089771 tosylate is dissolved in dimethyl sulfoxide (DMSO) to make a stock solution, which is then diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Voltage-Clamp Protocols for IC₅₀ Determination

To determine the state-dependent inhibition of PF-05089771, two main voltage protocols are employed:

- Resting State Protocol:
 - Hold the cell membrane potential at -120 mV to ensure most channels are in the resting state.
 - Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

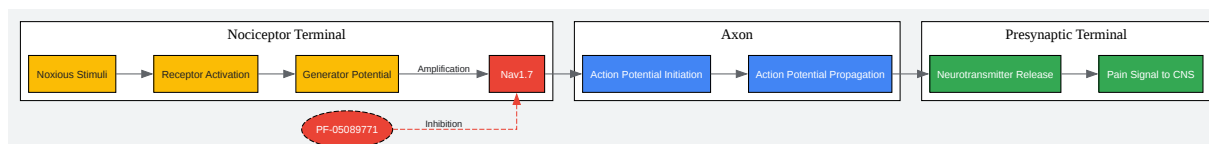
- Record the peak current amplitude before and after the application of different concentrations of PF-05089771.
- Inactivated State Protocol (Half-Inactivation):
 - Determine the half-inactivation voltage ($V_{1/2}$) for each cell by applying a series of pre-pulses to different potentials before a test pulse to 0 mV.
 - Hold the cell membrane potential at the $V_{1/2}$ of inactivation for several seconds to allow a significant portion of channels to enter the inactivated state.
 - Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.
 - Record the peak current amplitude before and after the application of different concentrations of PF-05089771.

Data Analysis

- The peak sodium current amplitude in the presence of the compound is normalized to the control current amplitude (before drug application).
- Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.
- The IC₅₀ values are determined by fitting the concentration-response data to the Hill equation.

Visualizations

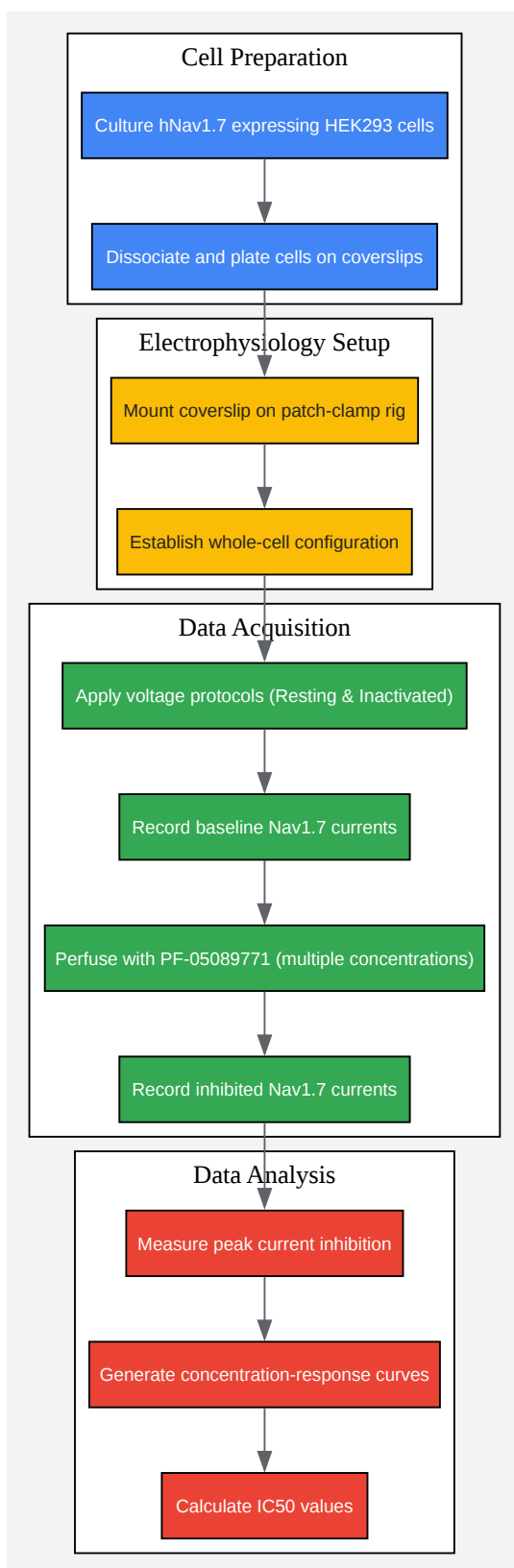
Signaling Pathway



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Caption: Role of Nav1.7 in Nociceptive Signaling and Inhibition by PF-05089771.

Experimental Workflow



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Caption: Workflow for Determining the IC₅₀ of PF-05089771 on Nav1.7.

Clinical Development and Conclusion

PF-05089771 underwent Phase I and Phase II clinical trials for various pain indications, including painful diabetic neuropathy, post-herpetic neuralgia, and erythromelalgia.[5][6] Despite its promising preclinical profile and high selectivity for Nav1.7, the compound did not demonstrate sufficient efficacy in broad patient populations to warrant further development and was subsequently discontinued. The reasons for the translational failure are likely multifactorial and have been a subject of extensive discussion in the field of pain research.

In conclusion, PF-05089771 tosylate is a well-characterized, potent, and selective state-dependent inhibitor of the Nav1.7 channel. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers in the field of pain and ion channel drug discovery. While PF-05089771 itself did not reach the market, the knowledge gained from its development continues to inform the ongoing efforts to target Nav1.7 for the treatment of pain.

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